22(S)-hydroxycholesterol-d7
Description
22(S)-Hydroxycholesterol-d7 is a deuterium-labeled oxysterol used primarily as an internal standard in lipidomics and metabolomics research. It is a stable isotope analog of endogenous 22(S)-hydroxycholesterol, a cholesterol derivative with a hydroxyl group at the C22 position in the S-configuration. This compound is critical for accurate quantification of oxysterols in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . Its deuterated form (d7, with seven deuterium atoms replacing hydrogen) ensures minimal interference with endogenous oxysterols during analysis, enhancing precision in lipid profiling studies .
Structure
3D Structure
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S,3S)-6,7,7,7-tetradeuterio-3-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1/i1D3,2D3,17D |
InChI Key |
RZPAXNJLEKLXNO-YLVVCUGSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Cholesterol-Based Deuteration Strategies
The synthesis typically begins with cholesterol or its derivatives, leveraging its native sterol backbone. Key steps include:
- 3β-Hydroxyl Protection : Cholesterol’s 3β-hydroxyl group is protected using acetyl or trimethylsilyl groups to prevent undesired reactivity during subsequent steps.
- Side-Chain Functionalization : The C22 position is oxidized to a ketone using Jones reagent or pyridinium chlorochromate (PCC). Stereoselective reduction with deuterated reducing agents (e.g., NaBD4 or LiAlD4) introduces both the 22(S)-hydroxyl group and deuterium atoms.
- Deuterium Incorporation : Deuterium labeling at C25, C26, and C27 is achieved via Grignard alkylation with deuterated reagents like (CD3)2CDCH2MgBr, ensuring complete deuteration of the terminal methyl groups.
- Deprotection and Purification : Acidic or basic hydrolysis removes protecting groups, followed by purification via silica gel chromatography and thin-layer chromatography (TLC).
Critical Considerations :
- Stereochemical Control : Asymmetric hydrogenation or enzymatic reduction ensures >99% enantiomeric excess at C22.
- Deuterium Source : Deuterated solvents (e.g., D2O) and reagents minimize proton contamination during labeling.
Advanced Methodologies for Improved Yield and Purity
Epoxide Ring-Opening with Deuterated Reagents
A method adapted from CN113912661A involves:
- 6,7-Dehydrogenation : Cholesterol is dehydrogenated to form a Δ6,7 double bond.
- Epoxidation : The double bond is epoxidized using magnesium monoperoxyphthalate (MMPP), forming a 6β,7β-epoxide.
- Lewis Acid-Mediated Ring Opening : BF3·D2O cleaves the epoxide, introducing deuterium at C7 and preserving the 22(S) configuration.
- Side-Chain Deuteration : Post-functionalization with CD3I via SN2 alkylation ensures full deuteration of terminal methyl groups.
Advantages :
Microbial Biotransformation
Recent advances employ Mycobacterium spp. to hydroxylate deuterated cholesterol precursors at C22. Key steps:
- Deuterated Cholesterol Synthesis : Cholesterol is deuterated at C25, C26, and C27 via catalytic exchange with D2 over palladium.
- Enzymatic Hydroxylation : Mycobacterium smegmatis oxidizes C22 with high S-selectivity (ee >98%).
- Product Isolation : Centrifugation and HPLC yield this compound with 70–75% recovery.
Limitations :
Analytical Validation and Quality Control
Characterization Techniques
- Mass Spectrometry (LC-MS/MS) : Confirms deuterium incorporation (m/z 415.4 [M+H]+ for C27H39D7O2).
- Nuclear Magnetic Resonance (NMR) : 1H NMR shows absence of protons at δ 0.8–1.2 ppm (C25–C27), while 13C NMR confirms C22 configuration.
- Chiral HPLC : Quantifies enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol 95:5).
Purity Standards
- TLC Analysis : Rf = 0.45 (hexane:ethyl acetate 3:1).
- Impurity Profiling : Residual solvents (e.g., DMSO-d6) are quantified via GC-MS (<0.1% threshold).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Deuterium Efficiency (%) | Scalability |
|---|---|---|---|---|
| Grignard Alkylation | 78 | >99 | 98 | Industrial |
| Epoxide Ring-Opening | 85 | >99 | 95 | Pilot-Scale |
| Microbial Hydroxylation | 70 | 98 | 90 | Lab-Scale |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: 22(S)-hydroxycholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological functions of oxysterols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to convert this compound into its reduced forms.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with conditions tailored to maintain the integrity of the deuterated compound.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the metabolic and signaling pathways of oxysterols.
Scientific Research Applications
Biochemical Research
Internal Standard in Mass Spectrometry
22(S)-hydroxycholesterol-d7 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This application is crucial for quantifying oxysterols in biological samples, particularly in studies examining lipid metabolism and cholesterol homeostasis .
Cholesterol Metabolism Studies
The compound plays a significant role in studying cholesterol metabolism. It helps researchers understand how oxysterols influence cellular signaling pathways and lipid regulation. This is particularly relevant for conditions such as atherosclerosis and neurodegenerative diseases, where cholesterol metabolism is disrupted .
Clinical Applications
Potential Therapeutic Target for Metabolic Disorders
Research indicates that 22(S)-hydroxycholesterol can enhance glucose catabolism and uptake, making it a potential target for treating metabolic disorders like type 2 diabetes . Furthermore, it has been shown to inhibit lipid accumulation in hepatocytes and myotubes, suggesting a protective role against fatty liver disease .
Cancer Research
In the context of cancer, particularly clear cell renal cell carcinoma (ccRCC), this compound is implicated in cholesterol homeostasis within tumor cells. Elevated levels of cholesterol are necessary for ccRCC cell viability, and compounds like this compound may help elucidate the mechanisms behind lipid uptake and storage in cancer cells .
Pharmaceutical Development
Drug Development and Quality Control
The compound is utilized in pharmaceutical research for developing new drugs targeting cholesterol-related diseases. It serves as a reference standard in quality control processes during the synthesis of pharmaceutical compounds. Its ability to modulate liver X receptors (LXRs) also positions it as a candidate for drug development aimed at regulating cholesterol levels and improving lipid profiles .
Case Studies
Mechanism of Action
The mechanism of action of 22(S)-hydroxycholesterol-d7 involves its interaction with various molecular targets and pathways. As an oxysterol, it modulates cholesterol homeostasis by binding to liver X receptors (LXRs) and influencing the expression of genes involved in cholesterol transport and metabolism. Additionally, this compound plays a role in immune regulation by interacting with immune cell receptors and modulating inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Oxysterols are hydroxylated cholesterol derivatives with diverse biological roles, including lipid metabolism regulation, immune modulation, and activation of nuclear receptors like liver X receptors (LXRs). Below is a detailed comparison of 22(S)-hydroxycholesterol-d7 with structurally and functionally related oxysterols:
22(R)-Hydroxycholesterol
- Structural Difference : The hydroxyl group at C22 is in the R-configuration instead of S.
- Functional Role: Acts as a potent LXR agonist, modulating cholesterol efflux and suppressing cancer cell proliferation .
- Analytical Use: Non-deuterated 22(R)-hydroxycholesterol is quantified in studies of LXR signaling, while the deuterated S-form is used to calibrate its detection .
24(R/S)-Hydroxycholesterol-d7
- Structural Difference : Hydroxylation occurs at C24 (R/S epimer mixture).
- Functional Role : 24(S)-hydroxycholesterol is a key regulator of brain cholesterol homeostasis, while 24(R)-hydroxycholesterol is less studied.
- Analytical Use : Like 22(S)-OHC-d7, 24(R/S)-OHC-d7 is a deuterated internal standard but targets distinct metabolic pathways .
25-Hydroxycholesterol-d7
- Structural Difference : Hydroxylation at C24.
- Functional Role : Induces inflammatory responses and modulates antiviral immunity.
- Analytical Use : Deuterated 25-OHC-d7 is co-analyzed with 22(S)-OHC-d7 in multi-oxysterol panels to study lipid peroxidation and immune-metabolic crosstalk .
7α-Hydroxycholesterol-d7
Analytical Performance Comparison
Table 1: Key Analytical Parameters of Deuterated Oxysterols
Limitations and Challenges
- Stereochemical Specificity : The biological activity of oxysterols heavily depends on hydroxyl group configuration (e.g., 22(R) vs. 22(S)), limiting the functional relevance of deuterated S-forms .
- Matrix Effects : Co-eluting lipids in plasma or tissue samples can interfere with 22(S)-OHC-d7 quantification, necessitating optimized extraction protocols .
Biological Activity
22(S)-Hydroxycholesterol-d7 is a deuterated form of 22(S)-hydroxycholesterol, an oxysterol derived from cholesterol. This compound has garnered attention due to its biological activities, particularly in lipid metabolism, cellular signaling, and potential therapeutic applications. The presence of deuterium isotopes allows for enhanced tracking in metabolic studies, making it a valuable tool in research.
- Molecular Formula : C27H39D7O2
- Molecular Weight : Approximately 416.66 g/mol
- Structure : The compound features a hydroxyl group at the 22nd carbon of the cholesterol backbone, with seven hydrogen atoms replaced by deuterium.
Biological Activities
This compound exhibits several significant biological activities:
- Regulation of Cholesterol Homeostasis :
- Cellular Signaling :
- Neuroprotective Effects :
- Impact on Glucose Metabolism :
Comparative Analysis with Related Compounds
The following table summarizes the differences between this compound and other related oxysterols:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 22(S)-Hydroxycholesterol | Diastereomer | Different stereochemistry; involved in distinct pathways |
| 24(S)-Hydroxycholesterol | Oxysterol | Plays a role in cholesterol metabolism |
| 27-Hydroxycholesterol | Oxysterol | Involved in signaling; distinct physiological effects |
| Cholesterol | Steroid | Precursor to all oxysterols; fundamental role in membranes |
Case Studies
- Cholesterol Regulation in Cancer Cells : A study demonstrated that inhibition of specific hydroxylases involved in bile acid metabolism led to toxic accumulation of oxysterols like this compound, which induced apoptosis in clear cell renal cell carcinoma (ccRCC) cells . This highlights the compound's role in cancer biology and potential therapeutic applications.
- Neurodegenerative Disease Models : Experimental models using this compound have shown its ability to protect neuronal cells from oxidative stress, suggesting its utility in developing treatments for diseases such as Alzheimer's .
Research Findings
Recent studies have focused on elucidating the mechanisms through which this compound exerts its effects:
- Mass Spectrometry Applications : The isotopic labeling of this compound allows for precise tracing of metabolic pathways using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Protein Interaction Studies : Investigations into how this oxysterol interacts with LXRs and SREBPs reveal insights into its regulatory roles in lipid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
